molecular formula C16H11BrN4O5 B2678797 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 650572-33-1

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2678797
CAS No.: 650572-33-1
M. Wt: 419.191
InChI Key: OZYKFBZATWZRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a bromine atom, a nitrophenoxy group, and an acetylhydrazidyl moiety attached to an oxoindoline core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetylhydrazidyl group is introduced by reacting the brominated indoline with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Nitrophenoxy Substitution: The final step involves the substitution of the nitrophenoxy group onto the acetylhydrazidyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, through its interaction with key regulatory molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxoindoline: Lacks the acetylhydrazidyl and nitrophenoxy groups, making it less complex and potentially less active in certain applications.

    3-(2-(4-Nitrophenoxy)acetylhydrazidyl)-2-oxoindoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)indoline: Lacks the oxo group, which may influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom, nitrophenoxy group, and acetylhydrazidyl moiety in 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline makes it unique compared to similar compounds

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O5/c17-9-1-6-13-12(7-9)15(16(23)18-13)20-19-14(22)8-26-11-4-2-10(3-5-11)21(24)25/h1-7,18,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPFOHVZNWCOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.